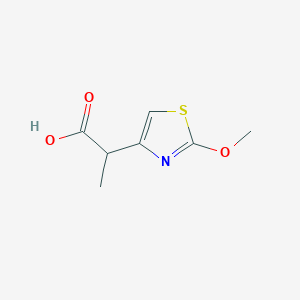
(4,4-Difluoro-1-methylpyrrolidin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4-Difluoro-1-methylpyrrolidin-3-yl)methanamine is a chemical compound with the molecular formula C6H12F2N2 and a molecular weight of 150.17 g/mol . It is characterized by the presence of a pyrrolidine ring substituted with two fluorine atoms and a methyl group, making it a fluorinated amine derivative.
Métodos De Preparación
The synthesis of (4,4-Difluoro-1-methylpyrrolidin-3-yl)methanamine involves several steps. One common synthetic route includes the reaction of 4,4-difluoro-1-methylpyrrolidine with formaldehyde and ammonia under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
(4,4-Difluoro-1-methylpyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(4,4-Difluoro-1-methylpyrrolidin-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4,4-Difluoro-1-methylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
(4,4-Difluoro-1-methylpyrrolidin-3-yl)methanamine can be compared with other fluorinated amines, such as:
(4,4-Difluoro-1-methylpyrrolidine): Similar in structure but lacks the methanamine group.
(4,4-Difluoro-1-ethylpyrrolidin-3-yl)methanamine: Contains an ethyl group instead of a methyl group, which may affect its reactivity and biological activity.
(4,4-Difluoro-1-methylpyrrolidin-3-yl)ethanamine: Similar structure but with an ethanamine group, potentially altering its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C6H12F2N2 |
|---|---|
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
(4,4-difluoro-1-methylpyrrolidin-3-yl)methanamine |
InChI |
InChI=1S/C6H12F2N2/c1-10-3-5(2-9)6(7,8)4-10/h5H,2-4,9H2,1H3 |
Clave InChI |
WXZDQIZHBPLQRK-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(C(C1)(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13060635.png)
![Tert-butyl7-aza-bicyclo[2.2.1]heptan-2-ylmethylcarbamate](/img/structure/B13060641.png)


![tert-ButylN-[(3R,4S)-4-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B13060667.png)
![(3AS,6aR)-octahydrocyclopenta[c]pyrrole-1-carbonitrile](/img/structure/B13060668.png)

![1-[(4-Bromophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B13060681.png)

![6-(3-Methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B13060695.png)
![2-[Amino(cyclopropyl)methyl]-6-bromo-4-chlorophenol](/img/structure/B13060697.png)


![tert-ButylN-[cis-4-(aminomethyl)oxan-3-yl]carbamate](/img/structure/B13060727.png)
